2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine
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Overview
Description
2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine typically involves the reaction of 4-aminopyridine with 2-methyl-2-butanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline .
Uniqueness
2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yloxy)pyridin-4-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-10(2,3)13-9-7-8(11)5-6-12-9/h5-7H,4H2,1-3H3,(H2,11,12) |
InChI Key |
GKZMTHFHCRXYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=NC=CC(=C1)N |
Origin of Product |
United States |
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